N-(3,4-dichlorobenzyl)-3-ethyl-5-methyl-4-isoxazolecarboxamide
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Overview
Description
N-(3,4-dichlorobenzyl)-3-ethyl-5-methyl-4-isoxazolecarboxamide is a synthetic organic compound characterized by the presence of a dichlorobenzyl group attached to an isoxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dichlorobenzyl)-3-ethyl-5-methyl-4-isoxazolecarboxamide typically involves the reaction of 3,4-dichlorobenzyl chloride with an appropriate isoxazole derivative. One common method is the reductive amination of 3,4-dichlorobenzyl chloride with an isoxazolecarboxamide precursor in the presence of a reducing agent such as sodium borohydride . The reaction is carried out under mild conditions, often in a solvent like ethanol or methanol, at room temperature.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reductive amination processes. These processes utilize continuous flow reactors to ensure efficient mixing and reaction control. Catalysts such as palladium or nickel may be employed to enhance the reaction rate and yield .
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dichlorobenzyl)-3-ethyl-5-methyl-4-isoxazolecarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Nitration using nitric acid and sulfuric acid at low temperatures.
Major Products Formed
- **Substitution
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Properties
IUPAC Name |
N-[(3,4-dichlorophenyl)methyl]-3-ethyl-5-methyl-1,2-oxazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14Cl2N2O2/c1-3-12-13(8(2)20-18-12)14(19)17-7-9-4-5-10(15)11(16)6-9/h4-6H,3,7H2,1-2H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDUJUZJMJQWJFS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NOC(=C1C(=O)NCC2=CC(=C(C=C2)Cl)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14Cl2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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